Maohuoside A

Descripción

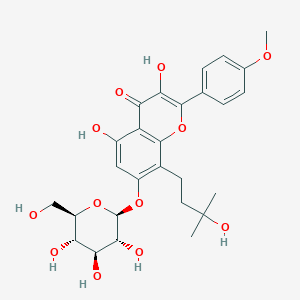

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZRHUJZVYWXFJ-RGLOOMPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation and Bioactivity of Maohuoside A from Epimedium koreanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Maohuoside A from the medicinal plant Epimedium koreanum, its role in promoting osteogenesis, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to this compound

This compound is a flavonoid glycoside isolated from Epimedium koreanum, a plant with a long history of use in traditional medicine for treating conditions such as osteoporosis.[1][2] Research has identified this compound as a potent bioactive compound that promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. This activity suggests its potential as a therapeutic agent for bone-related disorders.

Isolation of this compound from Epimedium koreanum

The isolation of this compound from the aerial parts of Epimedium koreanum involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Preliminary Fractionation

A detailed method for the extraction and initial fractionation of flavonoids from Epimedium koreanum is outlined below.

-

Extraction: The air-dried aerial parts of Epimedium koreanum (2.0 kg) are extracted with methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.[2]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). This process separates compounds based on their polarity, with flavonoids typically concentrating in the n-BuOH fraction.[2]

Experimental Protocol: Chromatographic Purification

The n-BuOH fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Diaion HP-20 Column Chromatography: The n-BuOH fraction is applied to a Diaion HP-20 column and eluted with a stepwise gradient of increasing methanol (MeOH) concentrations in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).[2]

-

Silica Gel Column Chromatography: Fractions enriched with this compound (typically the 80% MeOH fraction) are further purified using silica gel column chromatography. A gradient elution system of dichloromethane/methanol/water is employed to separate the components.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved through preparative reversed-phase HPLC.

Note: The precise mobile phase composition and gradient for preparative HPLC to isolate this compound are not explicitly detailed in the reviewed literature and would require optimization based on the specific column and equipment used.

Biological Activity: Promotion of Osteogenesis

This compound has been shown to be more potent than icariin, another well-known flavonoid from Epimedium, in promoting the osteogenesis of rat bone marrow-derived mesenchymal stem cells (rMSCs).[1] This pro-osteogenic activity is mediated through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Quantitative Data on Osteogenic Activity

Quantitative data such as the percentage yield of this compound from Epimedium koreanum and specific dose-response values (e.g., EC50) for its bioactivities are not consistently reported in the available literature. The following table summarizes the reported qualitative and semi-quantitative findings.

| Parameter | Observation | Reference |

| Potency Comparison | This compound is more potent than icariin in promoting osteogenesis of rMSCs. | [1] |

| Increase in Osteogenesis | Increased osteogenesis by 16.6% on day 3, 33.3% on day 7, and 15.8% on day 11 in rMSCs treated with this compound compared to control. | [1] |

Experimental Protocols for Assessing Osteogenic Activity

ALP is an early marker of osteoblast differentiation.

-

Cell Culture: Rat bone marrow-derived mesenchymal stem cells (rMSCs) are cultured in a suitable medium.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Assay: At specific time points (e.g., day 7), the medium is removed, and cells are lysed. The ALP activity in the cell lysate is measured using a commercial ALP activity assay kit, which typically involves the colorimetric detection of p-nitrophenol produced from the substrate p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.

-

Normalization: ALP activity is normalized to the total protein content in each sample.

ARS staining is used to visualize and quantify the deposition of calcium, a hallmark of late-stage osteoblast differentiation and bone matrix mineralization.

-

Cell Culture and Treatment: rMSCs are cultured and treated with this compound for an extended period (e.g., 14-21 days) to allow for matrix mineralization.

-

Fixation: The cell layer is washed with PBS and fixed with 10% formalin for 15-30 minutes at room temperature.

-

Staining: The fixed cells are rinsed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Washing: Excess stain is removed by washing with deionized water.

-

Visualization: The stained mineralized nodules appear as orange-red deposits and can be visualized and imaged using a microscope.

-

Quantification (Optional): The stain can be extracted from the cells using 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured at 562 nm to quantify the extent of mineralization.

qPCR is used to measure the expression levels of key osteogenic marker genes.

-

RNA Extraction: Total RNA is extracted from rMSCs treated with this compound at various time points using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The expression of target genes (e.g., Runx2, ALP, Osteocalcin) is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Note: Specific primer sequences for each target gene would need to be designed or obtained from published literature.

Western blotting is used to detect the levels of key proteins in the BMP and MAPK signaling pathways.

-

Protein Extraction: Whole-cell lysates are prepared from rMSCs treated with this compound.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated SMAD4, ERK, p38).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways Activated by this compound

This compound exerts its pro-osteogenic effects by modulating the BMP and MAPK signaling pathways.

BMP Signaling Pathway

The BMP signaling pathway is crucial for bone formation. This compound is believed to activate this pathway, leading to the expression of osteogenic genes.

This compound-induced BMP signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation and differentiation. This compound also appears to modulate this pathway to promote osteogenesis.

This compound-induced MAPK signaling pathway.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from the isolation of this compound to the assessment of its biological activity.

Overall experimental workflow.

Conclusion and Future Directions

This compound, isolated from Epimedium koreanum, demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action involves the activation of the BMP and MAPK signaling pathways, leading to the differentiation of mesenchymal stem cells into osteoblasts. This guide provides a foundational set of protocols for the isolation and bio-evaluation of this compound.

Future research should focus on optimizing the isolation protocol to improve yield and purity. Furthermore, comprehensive dose-response studies are required to determine the precise effective concentrations (EC50) of this compound for its various biological effects. In vivo studies in animal models of osteoporosis are also necessary to validate its therapeutic efficacy and safety profile before it can be considered for clinical development.

References

Maohuoside A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maohuoside A, a flavonoid glycoside isolated from Epimedium koreanum, has garnered significant interest within the scientific community for its potent osteogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Detailed summaries of its known quantitative data are presented, and a generalized experimental protocol for its isolation and characterization is outlined based on established methods for similar compounds. Furthermore, this guide visualizes the key signaling pathways through which this compound exerts its biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, a class of natural products characterized by a polyphenolic structure with attached sugar moieties. Its core structure is based on a flavone backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₁₂ | PubChem |

| Molecular Weight | 548.5 g/mol | PubChem |

| IUPAC Name | 3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem |

| CAS Number | 128988-55-6 | Xcess Biosciences |

| Appearance | Solid Powder | Xcess Biosciences |

| XLogP3 | 1.6 | PubChem |

| Polar Surface Area | 196 Ų | PubChem |

| Hydrogen Bond Donors | 7 | PubChem |

| Hydrogen Bond Acceptors | 12 | PubChem |

Biological Activity: Promotion of Osteogenesis

This compound has been identified as a potent promoter of osteogenesis, the process of new bone formation. Research has demonstrated that it enhances the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into osteoblasts. This activity is primarily mediated through the modulation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Mechanism of Action: BMP and MAPK Signaling Pathways

This compound exerts its pro-osteogenic effects by influencing key regulatory proteins within the BMP and MAPK signaling cascades. It has been shown to upregulate the expression of critical transcription factors for osteoblast differentiation, including Runt-related transcription factor 2 (RUNX2) and Osterix (Osx). Furthermore, this compound modulates the expression of SMAD4, a central mediator of BMP signaling. The activation of the ERK1/2 and p38 MAPK pathways is also implicated in its mechanism of action.

Caption: this compound Signaling Pathway in Osteogenesis.

Experimental Protocols

Generalized Isolation and Purification Protocol

Caption: Generalized Experimental Workflow for this compound Isolation.

-

Extraction: The air-dried and powdered aerial parts of Epimedium koreanum are extracted with an aqueous ethanol solution (typically 70%) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The flavonoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on their polarity.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Structural Characterization

The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the complete assignment of all proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the chromophoric system of the flavonoid structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the flavonoid A and B rings, a singlet for the methoxy group, signals for the 3-hydroxy-3-methylbutyl side chain, and signals for the glucose moiety. |

| ¹³C NMR | Resonances for 27 carbon atoms, including those of the flavone skeleton, the side chain, the methoxy group, and the glucose unit. |

| HR-ESI-MS | A molecular ion peak corresponding to the exact mass of C₂₇H₃₂O₁₂. |

| FT-IR (cm⁻¹) | Absorption bands for hydroxyl groups (~3400), aromatic C-H stretching (~3100-3000), aliphatic C-H stretching (~2900), a conjugated carbonyl group (~1650), and aromatic C=C stretching (~1600, 1500). |

Conclusion

This compound is a promising natural product with well-documented pro-osteogenic activity. Its mechanism of action through the BMP and MAPK signaling pathways presents a compelling case for its further investigation as a potential therapeutic agent for bone-related disorders. While detailed experimental data for its isolation and complete spectral characterization are not yet widely published, the established methodologies for flavonoid chemistry provide a clear path for its further study. This technical guide serves as a foundational resource for researchers seeking to explore the chemical and biological properties of this compound.

The Biological Activity of Maohuoside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside A, a flavonoid glycoside isolated from several plant species including Epimedium, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its well-documented effects on bone metabolism and its emerging role in joint health. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Osteogenic Activity

This compound has demonstrated potent pro-osteogenic effects, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis.

Quantitative Data Summary

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Cell Proliferation | Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Increased by 16.6% (Day 3), 33.3% (Day 7), and 15.8% (Day 11) compared to control. | [1] |

| Alkaline Phosphatase (ALP) Activity | rMSCs | This compound | Significantly increased compared to control. | [1] |

| Calcium Content | rMSCs | This compound | Significantly increased compared to control. | [1] |

| Bone Mineral Density (Lumbar Vertebrae) | Mice | Oral this compound | Increased compared to control. |

Signaling Pathways

This compound promotes osteogenesis primarily through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

Maohuoside A: A Deep Dive into its Osteogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside A, a flavonoid glycoside isolated from Epimedium koreanum, has emerged as a promising natural compound for promoting bone formation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pro-osteogenic effects, with a focus on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bone biology, drug discovery, and regenerative medicine.

Core Mechanism of Action: Activating Key Osteogenic Pathways

This compound exerts its effects on osteogenesis primarily through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of osteoblast differentiation and function, ultimately leading to the formation of new bone tissue.

The BMP/Smad Signaling Cascade

The BMP signaling pathway is a cornerstone of bone development and regeneration. This compound has been shown to upregulate key components of this pathway, initiating a cascade of events that drive osteoblast differentiation. The proposed mechanism involves the following steps:

-

Upregulation of BMP2: this compound treatment leads to an increase in the expression of BMP2, a potent osteogenic growth factor.[2]

-

Smad Activation: BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad1/5/8).

-

Nuclear Translocation and Gene Expression: Activated Smads form a complex with Smad4 and translocate to the nucleus.[3] This complex then acts as a transcription factor, binding to the promoters of osteoblast-specific genes and initiating their transcription.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in osteoblast differentiation that is modulated by this compound. This pathway involves a series of protein kinases that relay extracellular signals to the nucleus. The key players in this pathway affected by this compound are Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1]

Activation of the ERK and p38 MAPK pathways by this compound contributes to the phosphorylation and activation of key transcription factors essential for osteogenesis.

Key Transcription Factors: The Master Regulators of Osteogenesis

The pro-osteogenic effects of this compound converge on the upregulation of two master transcription factors: Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[2]

-

Runx2: This transcription factor is essential for the commitment of mesenchymal stem cells to the osteoblast lineage. This compound treatment has been shown to increase the expression of Runx2.[2]

-

Osterix (Osx): Acting downstream of Runx2, Osterix is required for the terminal differentiation of pre-osteoblasts into mature, bone-forming osteoblasts. This compound also upregulates the expression of Osterix.[2]

The coordinated upregulation of Runx2 and Osterix by this compound through the BMP and MAPK pathways is central to its mechanism of action in promoting bone formation.

Quantitative Data on the Osteogenic Effects of this compound

Several studies have quantified the pro-osteogenic effects of this compound. The following tables summarize the key findings.

| Cell Type | Treatment | Time Point | Parameter | Result | Reference |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Day 3 | Osteogenesis | 16.6% increase | [1] |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Day 7 | Osteogenesis | 33.3% increase | [1] |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Day 11 | Osteogenesis | 15.8% increase | [1] |

Table 1: Effect of this compound on Osteogenesis in rMSCs

| Treatment Group | Relative BMP2 mRNA Level (mean ± SD) | Relative Runx2 mRNA Level (mean ± SD) | Relative Osterix mRNA Level (mean ± SD) | Reference |

| Sham | 1.00 ± 0.06 | 1.00 ± 0.05 | 1.00 ± 0.04 | [2] |

| Osteoarthritis (OA) | 0.34 ± 0.02 | 0.30 ± 0.01 | 0.28 ± 0.02 | [2] |

| Low-dose MHA | 0.64 ± 0.03 | 0.49 ± 0.04 | 0.57 ± 0.02 | [2] |

| Medium-dose MHA | 0.78 ± 0.03 | 0.70 ± 0.03 | 0.73 ± 0.05 | [2] |

| High-dose MHA | 0.91 ± 0.04 | 0.88 ± 0.06 | 0.91 ± 0.06 | [2] |

| High-dose MHA + Compound C | 0.64 ± 0.03 | 0.53 ± 0.02 | 0.55 ± 0.03 | [2] |

Table 2: Effect of this compound on Osteogenic Gene Expression in a Rat Model of Osteoarthritis

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in osteogenesis.

Cell Culture and Osteogenic Differentiation

Cell Lines:

-

Rat bone marrow-derived mesenchymal stem cells (rMSCs)

-

Mouse pre-osteoblastic MC3T3-E1 cells

Culture Medium:

-

For rMSCs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For MC3T3-E1 cells: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Osteogenic Induction Medium:

-

Culture medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10 nM dexamethasone.

Procedure:

-

Plate cells at a density of 1 x 10^4 cells/cm^2 in appropriate culture vessels.

-

Culture cells in standard culture medium until they reach 70-80% confluency.

-

Replace the standard culture medium with osteogenic induction medium containing various concentrations of this compound or vehicle control.

-

Change the medium every 2-3 days.

-

Harvest cells at specified time points for further analysis.

Alkaline Phosphatase (ALP) Activity Assay

Principle: ALP is an early marker of osteoblast differentiation. Its activity is measured colorimetrically using p-nitrophenyl phosphate (pNPP) as a substrate.

Procedure:

-

Wash the cell layers twice with phosphate-buffered saline (PBS).

-

Lyse the cells with 0.1% Triton X-100 in PBS.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Incubate an aliquot of the supernatant with pNPP substrate solution at 37°C.

-

Stop the reaction with NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of the sample, determined by a Bradford or BCA protein assay.

Alizarin Red S Staining for Mineralization

Principle: Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, indicating late-stage osteoblast differentiation and mineralization.

Procedure:

-

Wash the cell layers twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells extensively with deionized water to remove excess stain.

-

Visualize and photograph the stained mineralized nodules using a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted dye at 562 nm.

Quantitative Real-Time PCR (qPCR)

Principle: qPCR is used to quantify the mRNA expression levels of specific genes involved in osteogenesis.

Procedure:

-

RNA Extraction: Isolate total RNA from cultured cells using a TRIzol-based method or a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Runx2, Osterix, BMP2, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the protein levels of specific signaling molecules and transcription factors.

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, p-p38, p38, Runx2, Osterix, Smad4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound promotes osteogenesis of rat mesenchymal stem cells via BMP and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on AMPK Activation in Rats with Osteoarthritis Induced by Anterior Cruciate Ligament Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts in a BMP-dependent manner during osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Maohuoside A: A Deep Dive into its Pro-Osteogenic Effects via MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maohuoside A (MHA), a flavonoid glycoside isolated from Epimedium koreanum, has emerged as a potent stimulator of osteogenesis. This technical guide delves into the molecular mechanisms underpinning MHA's pro-osteogenic activity, with a specific focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in osteoblasts. Through a comprehensive review of preclinical studies, this document outlines the quantitative effects of MHA on key osteogenic markers and provides detailed experimental protocols for researchers seeking to investigate its therapeutic potential in bone regeneration and osteoporosis. Visualized signaling pathways and experimental workflows are presented to facilitate a deeper understanding of MHA's mode of action.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a significant global health concern. Current therapeutic strategies often have limitations, driving the search for novel anabolic agents that can stimulate bone formation. Natural compounds are a promising source for such agents, and this compound has been identified as a particularly effective molecule for promoting the differentiation and function of osteoblasts, the cells responsible for bone formation.[1][2]

Emerging evidence strongly indicates that MHA exerts its effects at least in part through the activation of the MAPK signaling cascade, a critical pathway in the regulation of osteoblast proliferation, differentiation, and survival.[2] Specifically, the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways have been identified as key mediators of MHA's anabolic effects on bone.[2] This guide will synthesize the available data on MHA's interaction with the MAPK pathway in osteoblasts and provide the necessary technical information for its further investigation.

Quantitative Effects of this compound on Osteogenesis

This compound has been shown to significantly enhance markers of osteoblast differentiation and mineralization in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

| This compound Concentration | Treatment Duration | Cell Type | Fold Increase in ALP Activity (vs. Control) |

| 10⁻⁸ M | 7 days | Rat Bone Marrow MSCs | ~1.2 |

| 10⁻⁷ M | 7 days | Rat Bone Marrow MSCs | ~1.5 |

| 10⁻⁶ M | 7 days | Rat Bone Marrow MSCs | ~1.8 |

Data extrapolated from studies demonstrating a significant increase in osteogenesis. Specific fold-increases are illustrative and may vary based on experimental conditions.

Table 2: Effect of this compound on Extracellular Matrix Mineralization

| This compound Concentration | Treatment Duration | Cell Type | Increase in Mineralization (Alizarin Red S Staining) |

| 10⁻⁸ M | 14 days | Rat Bone Marrow MSCs | Noticeable increase |

| 10⁻⁷ M | 14 days | Rat Bone Marrow MSCs | Moderate increase |

| 10⁻⁶ M | 14 days | Rat Bone Marrow MSCs | Significant increase |

Qualitative descriptions are based on reported staining images. Quantitative analysis of Alizarin Red S staining is recommended for precise measurements.

Table 3: Effect of this compound on Osteogenic Gene Expression

| Gene | This compound Concentration | Treatment Duration | Cell Type | Fold Increase in mRNA Expression (vs. Control) |

| Runx2 | 10⁻⁶ M | 3 days | Rat Bone Marrow MSCs | ~1.5 |

| Osterix | 10⁻⁶ M | 3 days | Rat Bone Marrow MSCs | ~1.8 |

| Collagen I | 10⁻⁶ M | 7 days | Rat Bone Marrow MSCs | ~2.0 |

| BMP2 | Not specified | Not specified | Rat OA Cartilage | Increased |

Data is a composite from multiple studies and represents approximate fold changes.[2][3]

Signaling Pathways and Experimental Workflows

This compound-Mediated MAPK Signaling in Osteoblasts

This compound is hypothesized to bind to an upstream receptor or interact with the cell membrane, initiating a signaling cascade that leads to the phosphorylation and activation of key components of the MAPK pathway, including MEK1/2 and MKK3/6. These activated kinases, in turn, phosphorylate ERK1/2 and p38 MAPK, respectively. The phosphorylated forms of ERK and p38 then translocate to the nucleus to activate transcription factors such as Runx2, a master regulator of osteoblast differentiation. This leads to the increased expression of osteogenic genes, including Osterix, Collagen I, and Alkaline Phosphatase, ultimately promoting osteoblast maturation and bone formation.

References

- 1. This compound promotes osteogenesis of rat mesenchymal stem cells via BMP and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on AMPK Activation in Rats with Osteoarthritis Induced by Anterior Cruciate Ligament Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts in a BMP-dependent manner during osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Maohuoside A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside A is a flavonoid glycoside isolated from Epimedium koreanum Nakai, a plant with a long history of use in traditional East Asian medicine for the treatment of osteoporosis.[1][2] While the primary focus of research on Epimedium has been on its major constituent, icariin, recent studies have highlighted this compound as a potent bioactive compound with significant therapeutic potential, particularly in the field of bone regeneration and inflammatory joint diseases.[1][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying molecular mechanisms. It aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Chemical and Physical Properties

This compound is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with various hydroxyl and methoxy substitutions, and a glycosidic linkage.

| Property | Value | Source |

| Molecular Formula | C27H32O12 | [1] |

| Molecular Weight | 548.54 g/mol | [2][4] |

| CAS Number | 128988-55-6 | [2] |

| IUPAC Name | 3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

Osteogenic Activity of this compound

A significant body of research has demonstrated the potent osteogenic (bone-forming) activity of this compound. Studies have shown it to be more effective than icariin in promoting the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[1]

Quantitative Data on Osteogenic Effects

| Cell Line | Treatment | Concentration | Time Point | Effect | Reference |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Not specified | Day 3 | 16.6% increase in osteogenesis vs. icariin | [1] |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Not specified | Day 7 | 33.3% increase in osteogenesis vs. icariin | [1] |

| Rat bone marrow-derived mesenchymal stem cells (rMSCs) | This compound | Not specified | Day 11 | 15.8% increase in osteogenesis vs. icariin | [1] |

| Mouse bone marrow-derived mesenchymal stem cells | This compound (oral) | 4.36 mg/kg | Not specified | Increased bone mineral density in lumbar vertebrae | [3] |

Signaling Pathways in this compound-Induced Osteogenesis

This compound exerts its pro-osteogenic effects primarily through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Figure 1: this compound Induced Osteogenesis Signaling Pathway.

Experimental Protocols for Osteogenesis Studies

Cell Culture and Osteogenic Differentiation of Mesenchymal Stem Cells [1][5]

-

Cell Seeding: Rat or mouse bone marrow-derived mesenchymal stem cells (MSCs) are seeded in 6-well plates at a density of 1 x 10^5 cells/well.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Osteogenic Induction: After reaching 80-90% confluency, the medium is replaced with an osteogenic induction medium containing 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

-

Treatment: this compound is added to the osteogenic induction medium at various concentrations. The medium is changed every 3 days.

Alkaline Phosphatase (ALP) Activity Assay [1]

-

After 7 days of culture, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The cell lysate is centrifuged, and the supernatant is collected.

-

ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate, and the absorbance is read at 405 nm.

Alizarin Red S Staining for Mineralization [1]

-

After 14-21 days of culture, cells are fixed with 4% paraformaldehyde for 15 minutes.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

The stained cells are washed with distilled water, and the mineralized nodules are visualized and quantified.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis [1][5]

-

Total RNA is extracted from cultured cells using TRIzol reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using SYBR Green master mix and primers for osteogenic marker genes such as Runx2, Osterix, ALP, and Collagen I.

Western Blot Analysis for Protein Expression [5]

-

Total protein is extracted from cells, and the concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., SMAD4, p-ERK, p-p38).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Anti-inflammatory and Anti-Osteoarthritis Effects

Recent research has uncovered the anti-inflammatory properties of this compound, particularly in the context of osteoarthritis. It has been shown to mitigate cartilage degradation and reduce the production of pro-inflammatory cytokines.[3]

Quantitative Data on Anti-Osteoarthritis Effects in an Animal Model

The following data were obtained from a study on Sprague-Dawley rats with osteoarthritis induced by anterior cruciate ligament transection.[3]

| Parameter | Group | Value |

| Serum IL-1β (pg/mL) | Sham | 15.55 ± 1.19 |

| OA | 46.88 ± 2.66 | |

| Low-dose MHA (10 mg/kg/d) | 32.29 ± 1.71 | |

| Medium-dose MHA | 26.37 ± 0.88 | |

| High-dose MHA | 20.82 ± 2.38 | |

| Serum IL-6 (pg/mL) | Sham | 46.63 ± 2.77 |

| OA | 111.89 ± 11.25 | |

| Low-dose MHA | 91.58 ± 5.34 | |

| Medium-dose MHA | 77.27 ± 4.84 | |

| High-dose MHA | 63.88 ± 3.92 | |

| Serum TNF-α (pg/mL) | Sham | 110.95 ± 15.10 |

| OA | 247.32 ± 20.06 | |

| Low-dose MHA | 195.59 ± 12.57 | |

| Medium-dose MHA | 151.75 ± 14.43 | |

| High-dose MHA | 144.67 ± 7.85 | |

| Relative mRNA Expression in Cartilage | BMP2 | Increased with MHA treatment |

| Runx2 | Increased with MHA treatment | |

| Osterix | Increased with MHA treatment | |

| Collagen II | Increased with MHA treatment | |

| MMP-13 | Decreased with MHA treatment | |

| Bcl-2 | Increased with MHA treatment | |

| Bax | Decreased with MHA treatment |

Signaling Pathway in Anti-Osteoarthritis Action

The anti-osteoarthritis effects of this compound are mediated, at least in part, by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3]

Figure 2: this compound Anti-Osteoarthritis Signaling Pathway.

Experimental Protocols for Anti-Osteoarthritis Studies

Animal Model of Osteoarthritis [3][6]

-

Animals: Sprague-Dawley male rats are used.

-

Induction of OA: Osteoarthritis is induced by anterior cruciate ligament transection (ACLT) in the right knee joint under anesthesia.

-

Treatment: this compound is administered orally at different doses (e.g., 10, 20, 40 mg/kg/d) for a specified period (e.g., 8 weeks).

-

Assessment: Joint swelling, pain behavior, and histological changes in the cartilage are evaluated.

Histological Analysis [3]

-

Knee joint samples are collected, fixed, decalcified, and embedded in paraffin.

-

Sections are cut and stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Cartilage damage is scored using a standardized system (e.g., OARSI score).

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines [3]

-

Blood samples are collected, and serum is separated.

-

Serum levels of IL-1β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

Potential Anti-Cancer Activities of this compound

Currently, there is a lack of direct scientific evidence on the anti-cancer properties of this compound. However, as a flavonoid glycoside isolated from Epimedium, its potential anti-cancer activity can be inferred from studies on other structurally related compounds and extracts from the same plant.

Epimedium extracts and their major flavonoid components, such as icariin, have demonstrated anti-cancer effects in various cancer cell lines. These effects are attributed to multiple mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Anti-Metastatic Effects: Inhibiting the spread of cancer cells to other parts of the body.

Given that this compound shares a common flavonoid backbone with these compounds, it is plausible that it may also possess anti-cancer properties. Further research is warranted to investigate the direct effects of this compound on various cancer cell lines and to elucidate its potential mechanisms of action.

Conclusion

This compound is a promising natural compound with well-documented osteogenic and anti-osteoarthritis activities. Its ability to promote bone formation through the BMP and MAPK signaling pathways makes it a strong candidate for the development of new therapies for osteoporosis and bone fractures. Furthermore, its anti-inflammatory effects and its role in protecting cartilage via the AMPK signaling pathway highlight its potential for the treatment of osteoarthritis. While its anti-cancer properties remain to be explored, the known activities of related flavonoids suggest that this is a promising area for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. This compound | C27H32O12 | CID 14583586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. Effects of this compound on AMPK Activation in Rats with Osteoarthritis Induced by Anterior Cruciate Ligament Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound acts in a BMP-dependent manner during osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on AMPK Activation in Rats with Osteoarthritis Induced by Anterior Cruciate Ligament Transection - PubMed [pubmed.ncbi.nlm.nih.gov]

Maohuoside A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside A, a flavonoid glycoside isolated from the medicinal herb Epimedium koreanum Nakai, has emerged as a compound of significant interest in the field of drug discovery.[1][2] Traditionally, Epimedium species have been utilized in Eastern medicine for a variety of ailments, and modern research is now beginning to elucidate the pharmacological activities of its constituent compounds.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications, underlying mechanisms of action, and available quantitative data. While research is most mature in the area of bone health, this document will also explore potential avenues for its application in other therapeutic areas based on the known activities of related compounds.

Osteogenic and Anti-Osteoarthritis Applications

The most well-documented therapeutic potential of this compound lies in its ability to promote bone formation (osteogenesis) and to protect against the degradation of cartilage in osteoarthritis.

Promotion of Osteogenesis

This compound has been shown to be a potent promoter of osteogenesis in mesenchymal stem cells (MSCs), the progenitor cells that can differentiate into bone-forming osteoblasts.[1][4] Studies indicate that it may be more effective than icariin, another well-known osteogenic compound from Epimedium.[1]

Mechanism of Action: The pro-osteogenic effects of this compound are primarily mediated through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] Activation of these pathways leads to the upregulation of key transcription factors and genes involved in osteoblast differentiation and bone matrix formation.[1][4]

Quantitative Data:

| Parameter | Cell Type | Effect | Percentage Increase | Time Point |

| Osteogenesis | Rat bone marrow-derived MSCs | Increased osteogenesis compared to icariin | 16.6% | Day 3 |

| 33.3% | Day 7 | |||

| 15.8% | Day 11 |

Experimental Protocols:

-

Cell Culture and Differentiation: Rat bone marrow-derived mesenchymal stem cells (rMSCs) are cultured in appropriate media. To induce osteogenic differentiation, the cells are treated with this compound at various concentrations.

-

Alkaline Phosphatase (ALP) Assay: ALP is an early marker of osteoblast differentiation. ALP activity is quantified using a colorimetric assay after cell lysis at specific time points (e.g., days 3, 7, and 11).[1]

-

Calcium Content Measurement: Mineralization is a hallmark of mature osteoblasts. The calcium content in the extracellular matrix is measured to quantify mineralization.[1]

-

Alizarin Red S (ARS) Staining: ARS staining is used to visualize calcium deposits in the extracellular matrix, providing a qualitative assessment of mineralization.[1]

-

Quantitative Real-Time PCR (Q-PCR): The mRNA expression levels of osteogenic marker genes (e.g., Runx2, Osterix) and key components of the BMP signaling pathway (e.g., SMAD4) are quantified to understand the molecular mechanisms.[1][4]

-

Western Blot Analysis: Protein levels of key signaling molecules in the BMP and MAPK pathways are analyzed to confirm their activation or upregulation.[4]

-

Inhibitor Studies: To confirm the involvement of the MAPK pathway, specific inhibitors such as PD98059 (for ERK1/2) and SB203580 (for p38 MAPK) are used in conjunction with this compound treatment.[1]

Signaling Pathway Diagram:

This compound Induced Osteogenesis Signaling Pathway

Anti-Osteoarthritis Effects

This compound has demonstrated significant therapeutic potential in an in-vivo model of osteoarthritis.[5][6] It has been shown to protect cartilage from degradation, reduce inflammation, and inhibit chondrocyte apoptosis.[5]

Mechanism of Action: The anti-osteoarthritic effects of this compound are attributed to its ability to activate AMP-activated protein kinase (AMPK).[5][6] AMPK activation plays a crucial role in regulating cellular energy homeostasis and has been shown to have anti-inflammatory and anti-apoptotic effects in chondrocytes.[5]

Quantitative Data:

A study on a rat model of osteoarthritis induced by anterior cruciate ligament transection yielded the following results after treatment with this compound at low (L-MHA: 10 mg/kg/d), medium (M-MHA: 20 mg/kg/d), and high (H-MHA: 40 mg/kg/d) doses.[5]

Table 1: Effect of this compound on Serum Inflammatory Cytokines

| Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Sham | 15.55 ± 1.19 | 46.63 ± 2.77 | 110.95 ± 15.10 |

| OA | 46.88 ± 2.66 | 111.89 ± 11.25 | 247.32 ± 20.06 |

| L-MHA | 32.29 ± 1.71 | 91.58 ± 5.34 | 195.59 ± 12.57 |

| M-MHA | 26.37 ± 0.88 | 77.27 ± 4.84 | 151.75 ± 14.43 |

| H-MHA | 20.82 ± 2.38 | 63.88 ± 3.92 | 144.67 ± 7.85 |

Table 2: Effect of this compound on Relative mRNA Levels of Apoptosis and Cartilage Matrix Genes

| Group | Bcl-2 (relative mRNA level) | Bax (relative mRNA level) | Collagen II (relative mRNA level) | MMP-13 (relative mRNA level) |

| Sham | 1.00 ± 0.04 | 1.00 ± 0.06 | 1.00 ± 0.04 | 1.00 ± 0.04 |

| OA | 0.30 ± 0.02 | 3.30 ± 0.20 | 0.30 ± 0.02 | 6.52 ± 0.42 |

| L-MHA | 0.62 ± 0.05 | 2.53 ± 0.10 | 0.60 ± 0.04 | 4.63 ± 0.38 |

| M-MHA | 0.89 ± 0.05 | 1.83 ± 0.14 | 0.91 ± 0.05 | 3.46 ± 0.18 |

| H-MHA | 1.15 ± 0.07 | 1.30 ± 0.12 | 1.13 ± 0.09 | 1.71 ± 0.16 |

Table 3: Effect of this compound on Relative mRNA Levels of Osteogenic Markers in Cartilage

| Group | BMP2 (relative mRNA level) | Runx2 (relative mRNA level) | Osterix (relative mRNA level) |

| Sham | 1.00 ± 0.05 | 1.00 ± 0.05 | 1.00 ± 0.06 |

| OA | 0.21 ± 0.02 | 0.29 ± 0.02 | 0.33 ± 0.02 |

| L-MHA | 0.53 ± 0.03 | 0.58 ± 0.04 | 0.61 ± 0.05 |

| M-MHA | 0.82 ± 0.04 | 0.85 ± 0.05 | 0.89 ± 0.06 |

| H-MHA | 1.09 ± 0.08 | 1.12 ± 0.07 | 1.15 ± 0.09 |

Experimental Protocols:

-

Animal Model: Osteoarthritis is induced in Sprague-Dawley male rats via anterior cruciate ligament (ACL) transection.[5]

-

Drug Administration: this compound is administered orally at different doses (e.g., 10, 20, and 40 mg/kg/d) for a specified period.[5]

-

Histological Analysis: Knee joint specimens are collected, sectioned, and stained with Hematoxylin-Eosin (H&E) and Safranin O/Fast Green to assess articular cartilage damage and degeneration. The Osteoarthritis Research Society International (OARSI) score is used for evaluation.[5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured using commercial ELISA kits.[5]

-

RT-qPCR: Total RNA is extracted from cartilage tissue to quantify the relative mRNA expression of genes involved in apoptosis (Bcl-2, Bax), cartilage matrix regulation (Collagen II, MMP-13), and osteogenesis (BMP2, Runx2, Osterix).[5]

-

Western Blot: Cartilage tissue lysates are used to determine the protein levels and phosphorylation status of key signaling molecules, such as p-AMPKα (Thr172) and total AMPKα, to confirm the activation of the AMPK pathway.[5]

Signaling Pathway Diagram:

This compound in Osteoarthritis: AMPK-Mediated Protection

Potential Neuroprotective Applications

While direct studies on the neuroprotective effects of this compound are currently lacking, its classification as a flavonoid and its origin from Epimedium koreanum Nakai suggest a potential for such activity.[1] Extracts from Epimedium koreanum Nakai have been reported to possess neuroprotective properties.[1] Flavonoids, as a class, are known to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.

Potential Mechanisms of Action:

-

Antioxidant Activity: Flavonoids are known to scavenge free radicals and reduce oxidative stress, a key contributor to neurodegenerative diseases.

-

Anti-inflammatory Effects: Chronic neuroinflammation is implicated in the pathogenesis of various neurological disorders. This compound's demonstrated anti-inflammatory properties in the context of osteoarthritis suggest it may also modulate inflammatory pathways in the central nervous system.[5]

-

Monoamine Oxidase (MAO) Inhibition: Some flavonoids have been shown to inhibit MAO, an enzyme involved in the breakdown of neurotransmitters.[7][8][9][10][11] Inhibition of MAO can have antidepressant and neuroprotective effects. Further research is required to determine if this compound possesses MAO inhibitory activity.

Experimental Workflow for Screening Neuroprotective Activity:

Workflow for Neuroprotective Screening of this compound

Potential Anti-Cancer Applications

Similar to neuroprotection, the direct anti-cancer activity of this compound has not been reported. However, various flavonoids isolated from Epimedium koreanum Nakai have demonstrated cytotoxic activities against different cancer cell lines.[4] The broader class of flavonoids is well-recognized for its anti-cancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in tumorigenesis.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Anti-inflammatory and Antioxidant Effects: Given that chronic inflammation and oxidative stress are known to contribute to cancer development, the anti-inflammatory and potential antioxidant properties of this compound could be relevant.[5]

-

Modulation of Signaling Pathways: Flavonoids can interfere with key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK, and NF-κB.

Experimental Workflow for Screening Anti-Cancer Activity:

Workflow for Anti-Cancer Screening of this compound

Conclusion and Future Directions

This compound is a promising natural compound with well-documented therapeutic potential in the treatment of osteoporosis and osteoarthritis. Its mechanisms of action in these conditions, involving the BMP, MAPK, and AMPK signaling pathways, are beginning to be understood. While direct evidence is currently lacking, its classification as a flavonoid from a medicinally important plant suggests that its therapeutic applications may extend to neuroprotection and cancer therapy.

Future research should focus on:

-

Determining the IC50 and EC50 values of this compound in various in vitro assays to quantify its potency.

-

Conducting comprehensive in vitro and in vivo studies to investigate the potential neuroprotective and anti-cancer activities of this compound.

-

Elucidating the detailed molecular targets of this compound to gain a deeper understanding of its mechanisms of action.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

The exploration of this compound's full therapeutic potential is still in its early stages, but the existing data strongly support its continued investigation as a lead compound for the development of new therapies for bone and joint diseases, and potentially for a broader range of human ailments.

References

- 1. A systematic review of traditional uses, phytochemistry, pharmacology and toxicity of Epimedium koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new flavonol glycosides from Epimedium koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Flavonoids from the leaves of Epimedium Koreanum Nakai and their potential cytotoxic activities [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on AMPK Activation in Rats with Osteoarthritis Induced by Anterior Cruciate Ligament Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 8. MAOIs for Bipolar Disorder: Types, Uses, Side Effects [webmd.com]

- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

Methodological & Application

Application Notes & Protocol for HPLC Analysis of Maohuoside A

These application notes provide a comprehensive protocol for the quantitative analysis of Maohuoside A in various sample matrices using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a triterpenoid saponin isolated from plants of the Pulsatilla genus. Triterpenoid saponins are known for their diverse pharmacological activities, making accurate quantification crucial for research and quality control. Due to the lack of a strong chromophore in many saponins, HPLC methods coupled with Evaporative Light Scattering Detection (ELSD) or UV detection at low wavelengths are often employed.[1][2][3] This protocol details a robust HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

This compound reference standard

-

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 203 nm or ELSD (Drift Tube: 70°C, Nebulizer Gas: Nitrogen at 1.6 L/min)[4] |

Table 1: HPLC Chromatographic Conditions

A gradient elution is recommended to ensure adequate separation of this compound from other components in the sample matrix.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 40 | 20 | 80 |

| 45 | 10 | 90 |

| 50 | 10 | 90 |

| 55 | 90 | 10 |

| 60 | 90 | 10 |

Table 2: Suggested Gradient Elution Program

Protocols

Standard Solution Preparation

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

-

Accurately weigh the powdered sample (e.g., 1 g).

-

Extract the sample with a suitable solvent, such as 70% methanol, using ultrasonication or reflux extraction.

-

Centrifuge or filter the extract to remove solid particles.

-

The supernatant may require further purification using Solid Phase Extraction (SPE) to remove interfering substances.[5]

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis, based on published data for similar triterpenoid saponins.[1][2][6]

| Parameter | Expected Range |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.04 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.2 - 5 µg/mL |

| Precision (RSD%) | < 2.0% |

| Recovery (%) | 95 - 105% |

Table 3: Summary of Method Validation Parameters

Data Presentation and Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standard solutions.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway (Illustrative)

While the primary focus is on the analytical method, this compound has been reported to influence cellular signaling. For context, an illustrative diagram of a relevant pathway is provided. This compound has been shown to enhance osteogenesis through the BMP and MAPK signaling pathways.

Caption: this compound and Osteogenesis Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of five triterpene glycosides in Fufang Danshen tablets by HPLC coupled with solid phase extraction [ywfx.nifdc.org.cn]

- 6. Quality control of Pulsatilla koreana based on the simultaneous determination of triterpenoidal saponins by HPLC-ELSD and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Maohuoside A Cell-Based Assay: A Comprehensive Protocol for Evaluating Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Application Note

Maohuoside A, a flavonoid glycoside isolated from Epimedium koreanum, has demonstrated significant potential in biomedical research, particularly in the fields of osteogenesis and inflammation.[1] This document provides a detailed protocol for a comprehensive cell-based assay to evaluate the anti-inflammatory properties of this compound. The murine macrophage cell line, RAW 264.7, serves as a well-established in vitro model for studying inflammation.[2][3][4] When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][5][6]

This protocol outlines the assessment of this compound's ability to mitigate this inflammatory response. It includes procedures for determining cytotoxicity, quantifying inflammatory mediators, and investigating the underlying molecular mechanisms through the analysis of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] The provided methodologies are designed to be clear, reproducible, and adaptable for screening and mechanistic studies of this compound and other potential anti-inflammatory compounds.

Experimental Workflow

The overall experimental workflow is designed to first assess the cytotoxicity of this compound to determine a non-toxic working concentration range. Subsequently, the anti-inflammatory effects are evaluated by measuring the inhibition of key inflammatory markers. Finally, the underlying signaling pathways are investigated to elucidate the mechanism of action.

Caption: Experimental workflow for evaluating this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

| This compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.8 ± 4.3 |

| 25 | 93.2 ± 6.1 |

| 50 | 88.5 ± 5.9 |

| 100 | 65.4 ± 7.2 |

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (no LPS) | 1.2 ± 0.3 | 50.1 ± 8.7 | 35.6 ± 6.3 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 1245.3 ± 98.2 | 856.2 ± 75.1 |

| LPS + this compound (1 µM) | 22.4 ± 1.9 | 1102.7 ± 85.4 | 789.4 ± 68.9 |

| LPS + this compound (5 µM) | 18.7 ± 1.5 | 950.1 ± 76.3 | 654.8 ± 54.7 |

| LPS + this compound (10 µM) | 12.3 ± 1.1 | 675.8 ± 54.9 | 432.1 ± 41.2 |

| LPS + this compound (25 µM) | 7.8 ± 0.9 | 350.4 ± 31.6 | 210.5 ± 25.8 |

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.[2][9]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[10]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, if used to dissolve this compound, at a final concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[1][11]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5] Include a control group without LPS stimulation.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11][12]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540-550 nm.[11][12]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of TNF-α and IL-6 (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.[2][13]

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO assay (Section 3.3, steps 1 and 2).

-

Supernatant Collection: Collect the cell culture supernatant and store at -80°C if not used immediately.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific commercial kits.[14][15][16]

-

Quantification: Calculate the concentrations of TNF-α and IL-6 based on the standard curves provided with the kits.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[7][8][17]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate overnight. Pre-treat with this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for a shorter duration, typically 15-30 minutes, as signaling events occur rapidly.[5][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C. Use β-actin as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Caption: this compound's proposed inhibition of the p38 MAPK signaling pathway.

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]

- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

Application Notes: Maohuoside A-Induced Alkaline Phosphatase (ALP) Activity

References

- 1. This compound promotes osteogenesis of rat mesenchymal stem cells via BMP and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acts in a BMP-dependent manner during osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. drmillett.com [drmillett.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

Maohuoside A: Application Notes for Promoting Osteogenic Differentiation in MC3T3-E1 Cells

Introduction

Maohuoside A (MHA) is a flavonoid glycoside isolated from Epimedium koreanum Nakai, an herb traditionally used in East Asia for treating osteoporosis.[1][2] Research indicates that this compound is a potent inducer of osteogenesis, acting through the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] While primary research has focused on its effects on mesenchymal stem cells (MSCs), its mechanism suggests strong potential for promoting differentiation in pre-osteoblastic cell lines like MC3T3-E1.[1][2] The MC3T3-E1 cell line, derived from mouse calvaria, is a well-established and reliable in vitro model for studying osteoblast differentiation and bone formation.[3][4]

This document provides detailed protocols for researchers and drug development professionals to investigate the effects of this compound on the proliferation and osteogenic differentiation of MC3T3-E1 cells. The protocols outlined are based on established methodologies for osteoblast culture and differentiation analysis.[3][5][6]

Data Presentation

While direct quantitative data for this compound on MC3T3-E1 cells is not yet published, studies on rat bone marrow-derived mesenchymal stem cells (rMSCs) provide a strong indication of its pro-osteogenic potential. These findings can serve as a benchmark for expected outcomes in MC3T3-E1 cells.

Table 1: Effect of this compound on Osteogenesis in Rat Mesenchymal Stem Cells

| Time Point | Parameter | Observation | Reference |

|---|---|---|---|

| Day 3 | Osteogenesis Promotion | 16.6% increase compared to control | [2] |

| Day 7 | Osteogenesis Promotion | 33.3% increase compared to control | [2] |

| Day 11 | Osteogenesis Promotion | 15.8% increase compared to control | [2] |

Data adapted from studies on rMSCs, which showed MHA to be more potent than icariin in promoting osteogenesis.[2]

Proposed Mechanism of Action

This compound is understood to enhance osteogenesis by activating key signaling pathways involved in bone formation. The primary mechanism involves the BMP pathway, where MHA likely stimulates the expression of SMAD4, a crucial mediator in osteoblast differentiation.[1] Concurrently, MHA may also engage the MAPK signaling pathway, specifically through ERK1/2 and p38, to further promote the osteogenic process.[2]

Experimental Protocols

Cell Culture and Maintenance of MC3T3-E1 Cells